5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C18H20BrClN4O . This compound is characterized by the presence of a bromine atom, a chlorine atom, and a piperazine ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide.
Chemical Reactions Analysis
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Scientific Research Applications
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
5-bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: This compound is used as a histochemical substrate for esterase.
5-bromo-4-chloro-3-indolyl-b-D-glucuronic acid: This compound is used as a substrate for β-glucuronidase.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
IUPAC Name |
5-bromo-N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN4O/c1-2-23-5-7-24(8-6-23)17-4-3-15(10-16(17)20)22-18(25)13-9-14(19)12-21-11-13/h3-4,9-12H,2,5-8H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEWAQCSYNIIOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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